molecular formula C15H28N2O2 B2381298 2-Ethyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one CAS No. 2319805-41-7

2-Ethyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one

Cat. No. B2381298
CAS RN: 2319805-41-7
M. Wt: 268.401
InChI Key: ZGIZAVZWJSRONV-UHFFFAOYSA-N
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Description

2-Ethyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)butan-1-one, also known as etizolam, is a thienodiazepine derivative that is used as an anxiolytic and sedative-hypnotic. It has been found to have similar effects to other benzodiazepines, but with a shorter half-life and less potential for abuse. In recent years, etizolam has gained popularity in the research community due to its unique properties and potential applications in various fields.

Scientific Research Applications

Stereochemistry and Atropisomerism

Research has explored the stereochemical aspects and atropisomerism in related compounds, demonstrating the significance of structural variations. For instance, the study of 3-Aminomethyl-4-[3-o-chlorobenzoyl)-5-ethylthiophen-2-yl]-5-methyl-4H-1, 2, 4-triazole, a derivative of etizolam (a 1, 4-diazepine antianxiety drug), highlights the importance of stereochemical configurations and their implications for pharmacological activity (Marubayashi et al., 1992).

Organic Synthesis and Catalysis

The compound's relevance extends to organic synthesis, where its structural motifs facilitate the construction of complex molecules. For example, its application in polyene synthesis, enabling the construction of important biological molecules such as retinol-carotene fragments and leukotrienes, showcases its versatility in organic synthesis (Wenkert et al., 1990).

Pharmacological Research

In pharmacological research, derivatives of the compound are used in synthesizing benzofuro[3,2-e]-1,4-diazepines, which are evaluated for their antimicrobial and anticonvulsant activities. This underscores the compound's potential as a precursor in the development of new therapeutic agents (Basavaraja et al., 2008).

Material Science and Polymer Chemistry

The compound and its derivatives have applications in material science and polymer chemistry, particularly in the synthesis and catalytic studies of lithium complexes, which serve as efficient initiators for the ring-opening polymerization of l-lactide. This is crucial for developing biodegradable polymers with applications in various industries (Hsueh et al., 2005).

Photochemical Reactions

Furthermore, the compound is involved in photochemical reactions for C−H functionalization of aliphatic compounds, offering a novel approach to modifying organic molecules without the need for traditional functional group pre-installation (Rodina et al., 2016).

properties

IUPAC Name

2-ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-3-13(4-2)15(18)17-8-5-7-16(9-10-17)14-6-11-19-12-14/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIZAVZWJSRONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCCN(CC1)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one

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